molecular formula C12H17N3O B1268202 (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone CAS No. 93288-86-9

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B1268202
CAS RN: 93288-86-9
M. Wt: 219.28 g/mol
InChI Key: PEIXOOFVMXCCCT-UHFFFAOYSA-N
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Description

"(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone" belongs to a class of organic compounds characterized by the presence of an aminophenyl group linked to a methylpiperazinyl methanone moiety. This structure suggests a potential for various chemical interactions and functionalities due to the presence of amino and ketone groups, making it a candidate for further study in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step organic reactions starting from simple precursors. For instance, a novel synthesis approach for related piperazinyl methanone derivatives involves starting from basic amino acids like serine, followed by complexation and subsequent reactions to introduce various functional groups (Beduerftig, Weigl, & Wünsch, 2001). Such methodologies highlight the flexibility and adaptability of synthetic routes to produce target compounds with specific properties.

Molecular Structure Analysis

The molecular structure of compounds in this category is crucial for determining their potential applications and interactions. Density Functional Theory (DFT) calculations, as well as spectral characterization techniques like UV, IR, 1H, and 13C NMR, are commonly employed to elucidate the structure, electronic properties, and vibrational modes of similar molecules (Shahana & Yardily, 2020). These analyses provide insights into the compound's stability, reactivity, and interaction with other molecules.

Chemical Reactions and Properties

The chemical reactivity of "(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone" and similar compounds is influenced by the functional groups present. For example, the amino group can participate in nucleophilic substitution reactions, while the ketone group is susceptible to various organic reactions such as condensation and reduction. Studies on related compounds demonstrate their potential for forming complex structures with biological activity, highlighting their synthetic versatility (Lv et al., 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior under different conditions. Crystallography studies on similar molecules provide valuable information on the molecular arrangement, which is essential for determining the material's suitability for specific applications, such as nonlinear optical materials or pharmaceutical formulations (Priya et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acidity/basicity, and redox potential, are determined by the molecular structure. Research on analogous compounds suggests a wide range of chemical behaviors, from antimicrobial activity to interaction with central nervous system receptors, indicating potential pharmaceutical applications (Nagaraj et al., 2018).

Scientific Research Applications

1. Antibacterial Activity

The compound (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, which shares structural similarities with (2-aminophenyl)(4-methylpiperazin-1-yl)methanone, has been synthesized and characterized, and its antibacterial activity has been explored through molecular docking studies (Shahana & Yardily, 2020).

2. Synthesis and Characterization

The synthesis of similar compounds, such as (2-aminophenyl)(naphthalen-2-yl)methanone derivatives, has been demonstrated, highlighting an efficient and environmentally friendly process. These derivatives are obtained in high yields using UV light irradiation, showcasing a green chemistry approach (Jing et al., 2018).

3. Acetylcholinesterase Inhibition

A related compound, 5‐(2‐chlorophenyl)‐1,2‐oxazol‐3‐ylmethanone, has been identified as a potent acetylcholinesterase (AChE) inhibitor. This discovery is significant for neurological research, particularly in the context of neurodegenerative diseases (Saeedi et al., 2019).

4. Anti-Inflammatory Activity

Compounds structurally similar to (2-aminophenyl)(4-methylpiperazin-1-yl)methanone, specifically 4-aminobenzophenones, have demonstrated high antiinflammatory activity. They have shown potential in inhibiting the release of proinflammatory cytokines, indicating their relevance in inflammation-related research (Ottosen et al., 2003).

5. Antiviral Activity

Another related compound, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, has been synthesized and analyzed for its antiviral activity. The molecular docking study conducted provides insights into its potential antiviral properties (FathimaShahana & Yardily, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

(2-aminophenyl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13/h2-5H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIXOOFVMXCCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338730
Record name (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone

CAS RN

93288-86-9
Record name (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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